![molecular formula C21H16FN3O3S2 B1663270 3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 898466-31-4](/img/structure/B1663270.png)

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

説明

Molecular Structure Analysis

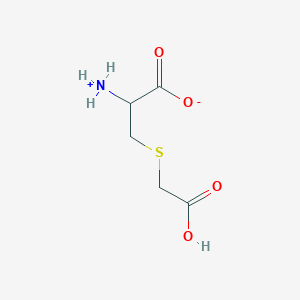

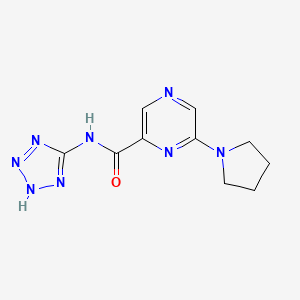

The molecular formula of the compound is C20H18FN3O3S . The compound has a molecular weight of 399.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.4 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area of 96.5 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds .科学的研究の応用

These applications highlight the versatility of GSK966 across different fields of research. However, keep in mind that further studies, including clinical trials, are necessary to fully understand its safety, efficacy, and optimal use in each context . Researchers continue to explore its potential, and new applications may emerge as our understanding deepens. If you need more information or have additional questions, feel free to ask!

作用機序

Target of Action

GSK966 primarily targets the Nucleotide-Binding Oligomerization Domain 1 (NOD1) signaling pathway . NOD1 is an intracellular pattern recognition receptor that recognizes diaminopimelic acid (DAP), a peptidoglycan component in gram-negative bacteria . Upon ligand binding, NOD1 assembles with receptor-interacting protein (RIP)-2 kinase and initiates a signaling cascade leading to the production of pro-inflammatory cytokines .

Mode of Action

GSK966 selectively inhibits iE-DAP-stimulated IL-8 release via the NOD1 signaling pathway . This selective inhibition of the NOD1 pathway suggests that GSK966 interacts specifically with components of this pathway, modulating its activity without affecting other related pathways .

Biochemical Pathways

The NOD1 signaling pathway, which GSK966 targets, plays a crucial role in the innate immune response to bacterial infection . When NOD1 recognizes DAP, it triggers a signaling cascade that leads to the production of pro-inflammatory cytokines . By inhibiting this pathway, GSK966 can potentially modulate the immune response and reduce inflammation .

Pharmacokinetics

The structure-activity relationship and physicochemical properties of gsk966 and related compounds have been explored

Result of Action

The primary result of GSK966’s action is the inhibition of the NOD1 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines . This could potentially alleviate symptoms in conditions characterized by excessive inflammation .

特性

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S2/c1-13-23-19-10-7-16(12-20(19)29-13)24-21(26)14-3-2-4-17(11-14)25-30(27,28)18-8-5-15(22)6-9-18/h2-12,25H,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIGOSQYBDOQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Fluoro-4-[2-(4-methylsulfonylphenyl)cyclopenten-1-yl]benzene](/img/structure/B1663195.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1663196.png)

![Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-](/img/structure/B1663202.png)

![1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B1663207.png)

![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide](/img/structure/B1663209.png)